Home > Products > Screening Compounds P44122 > 8-Bromo-4-chloro-7-methoxyquinazoline
8-Bromo-4-chloro-7-methoxyquinazoline -

8-Bromo-4-chloro-7-methoxyquinazoline

Catalog Number: EVT-15371642
CAS Number:
Molecular Formula: C9H6BrClN2O
Molecular Weight: 273.51 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Bromo-4-chloro-7-methoxyquinazoline is a synthetic compound belonging to the quinazoline family, characterized by the presence of bromine and chlorine substituents along with a methoxy group. Its molecular formula is C9H7BrClN3OC_9H_7BrClN_3O, and it has a molecular weight of approximately 273.51 g/mol. The unique substitution pattern contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Source

This compound can be sourced from various chemical suppliers and is often discussed in scientific literature concerning its synthesis, biological activity, and potential applications in drug development. It is primarily utilized in research settings focused on cancer therapy and other therapeutic areas.

Classification

8-Bromo-4-chloro-7-methoxyquinazoline is classified as a heterocyclic organic compound. It falls under the category of quinazolines, which are bicyclic compounds containing two nitrogen atoms in the ring structure. Its classification is significant for understanding its chemical behavior and potential interactions with biological targets.

Synthesis Analysis

The synthesis of 8-bromo-4-chloro-7-methoxyquinazoline typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available quinazoline derivatives.
  2. Bromination: Bromine is introduced to the compound, commonly through electrophilic aromatic substitution.
  3. Chlorination: Chlorine is added to specific positions on the quinazoline ring, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
  4. Methoxylation: The methoxy group is introduced via methylation reactions, typically using methyl iodide in the presence of a base like potassium carbonate.

These methods can vary based on the desired yield and purity, with industrial methods employing automated reactors for large-scale production .

Molecular Structure Analysis

The molecular structure of 8-bromo-4-chloro-7-methoxyquinazoline features:

  • Quinazoline Ring: A bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
  • Substituents:
    • A bromine atom at position 8.
    • A chlorine atom at position 4.
    • A methoxy group (-OCH₃) at position 7.

Structural Data

  • Molecular Formula: C9H7BrClN3OC_9H_7BrClN_3O
  • Molecular Weight: Approximately 273.51 g/mol
  • InChI Key: An identifier that provides information about the compound's structure.
Chemical Reactions Analysis

8-Bromo-4-chloro-7-methoxyquinazoline can undergo various chemical reactions:

  1. Nucleophilic Substitution: The halogen substituents (bromine and chlorine) can be replaced by nucleophiles under suitable conditions.
  2. Reduction Reactions: The compound may be reduced to form amines or other derivatives.
  3. Condensation Reactions: It can react with other compounds to form larger molecules through condensation processes.

The specific products formed depend on the reagents and conditions employed during these reactions, allowing for the synthesis of various quinazoline derivatives with tailored properties .

Mechanism of Action

The mechanism of action for 8-bromo-4-chloro-7-methoxyquinazoline primarily involves its interaction with specific enzymes and receptors within biological systems:

  • Targeting Kinases: Research indicates that this compound may inhibit kinases that play critical roles in cancer progression, disrupting signaling pathways involved in cell proliferation and survival.
  • Antitumor Activity: Studies have suggested that it may act as an antitumor agent by interfering with pathways relevant to tumor growth and inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of halogen atoms, making it useful for further chemical modifications.

Relevant data on its properties can aid researchers in determining optimal conditions for handling and utilizing this compound in experiments.

Applications

8-Bromo-4-chloro-7-methoxyquinazoline has several applications, particularly in scientific research:

  1. Medicinal Chemistry: Investigated for its potential as an antitumor agent due to its ability to inhibit specific kinases involved in cancer cell signaling pathways.
  2. Pharmacological Studies: Used to explore mechanisms of action related to cell proliferation and apoptosis.
  3. Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active quinazoline derivatives.

Its unique structural characteristics make it a valuable compound for ongoing research into therapeutic applications, particularly concerning cancer treatment strategies .

Synthetic Methodologies for 8-Bromo-4-chloro-7-methoxyquinazoline

Halogenation Strategies for Position-Specific Bromination and Chlorination

Position-specific halogenation of the quinazoline scaffold requires precise control over electronic and steric factors to achieve regioselectivity. For 8-bromo-4-chloro-7-methoxyquinazoline synthesis, bromination typically precedes chlorination due to the distinct reactivity of different ring positions. The electron-rich C-8 position undergoes electrophilic aromatic substitution more readily than C-4, making selective bromination feasible under mild conditions. Industrial approaches often employ molecular bromine (Br₂) in acetic acid with iron trichloride (FeCl₃) catalysis at 40-50°C, achieving >85% regioselectivity for the C-8 position . This strategy capitalizes on the methoxy group's ortho-directing effect at C-7, which activates the adjacent C-8 position for electrophilic attack.

Chlorination at C-4 commonly involves nucleophilic aromatic substitution (SNAr) rather than electrophilic methods. The most efficient protocol converts the 4-hydroxy precursor using thionyl chloride (SOCl₂) with catalytic dimethylformamide (DMF) under reflux conditions (80°C, 2 hours), achieving 62% yield with minimal dihalogenated byproducts [3]. This in situ generates the Vilsmeier-Haack reagent, which converts the carbonyl oxygen to a superior leaving group. Alternative chlorinating agents like phosphorus oxychloride (POCl₃) require harsher conditions (110°C, 8 hours) and show lower selectivity due to competing C-2 chlorination [4].

Table 1: Comparative Halogenation Methodologies for Quinazoline Derivatives

Target PositionReagent SystemConditionsYield (%)Regioselectivity
C-8 BrominationBr₂/AcOH/FeCl₃40-50°C, 4h78-82%>8:1 vs C-6
C-4 ChlorinationSOCl₂/DMF (cat.)80°C, 2h60-65%>20:1 vs C-2
C-4 ChlorinationPOCl₃ (neat)110°C, 8h70-75%5:1 vs C-2

Methoxylation Techniques for C-7 Functionalization

The methoxy group at C-7 significantly influences the electronic properties and biological activity of quinazoline derivatives. Two principal strategies exist for introducing this functionality: pre-cyclization functionalization of benzoic acid precursors and post-cyclization etherification. Pre-cyclization approaches involve methoxylation of 3,4-dimethoxyacetophenone intermediates using sodium methoxide (NaOMe) in methanol under nitrogen atmosphere at 60°C for 6 hours, achieving near-quantitative O-methylation [4] [6]. This method benefits from the superior nucleophilicity of phenolic oxygens in open-chain precursors compared to the heterocyclic system.

Post-cyclization methoxylation faces challenges due to the decreased nucleophilicity of the C-7 hydroxy group in quinazolines. Successful implementations require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) with methyl iodide in toluene/water biphasic systems, yielding 70-75% conversion [6]. Computational analyses confirm that the C-7 methoxy group reduces topological polar surface area (TPSA) from 52.6 Ų (hydroxy analog) to 35.0 Ų, enhancing membrane permeability. Lipophilicity metrics show a consistent increase in logP values by 0.8-1.2 units upon methoxylation, aligning with improved bioavailability profiles observed in structurally related anticancer agents [6].

Solvent selection critically influences methoxylation efficiency. Polar aprotic solvents like DMF facilitate higher conversions (85-90%) than protic solvents (methanol: 60-65%) due to improved nucleophile accessibility and reduced hydrogen bonding competition. Microwave-assisted methoxylation in DMF at 120°C for 15 minutes achieves 92% yield, demonstrating the kinetic advantages of dielectric heating [6].

Cyclocondensation Approaches for Quinazoline Core Formation

Constructing the quinazoline core represents the pivotal step in 8-bromo-4-chloro-7-methoxyquinazoline synthesis. Two dominant cyclocondensation strategies prevail: anthranilic acid pathways and dimethylformamide dimethyl acetal (DMF-DMA) mediated cyclizations. The anthranilic acid route employs 2-amino-4-bromo-5-chlorobenzoic acid as a key precursor, reacting with formamide (HCONH₂) under reflux conditions (180°C, 8 hours) to yield the 4-hydroxyquinazolinone core . This approach suffers from moderate yields (45-50%) due to decarboxylation side reactions and requires subsequent chlorination.

Superior efficiency is achieved through DMF-DMA mediated cyclizations starting from 2,4-dibromo-5-chloroacetophenone derivatives. These precursors undergo condensation with DMF-DMA in pyridine at 100°C for 3 hours, forming enaminone intermediates that spontaneously cyclize upon ammonium hydroxide treatment. This one-pot methodology delivers 7-methoxyquinazoline cores in 75-80% yield with preserved halogenation patterns [3] [6]. The reaction mechanism involves nucleophilic attack by the carbonyl oxygen on the electrophilic carbon of DMF-DMA, followed by intramolecular cyclization and aromatization.

Table 2: Cyclocondensation Methods for Quinazoline Core Assembly

Precursor TypeCyclizing AgentConditionsYield (%)Advantages
Anthranilic AcidFormamide180°C, 8h reflux45-50%Single-step to 4-hydroxy
Enaminone IntermediateNH₄OH/DMF-DMA100°C, 3h (pyridine)75-80%Direct C-7 methoxy incorporation
o-NitrobenzaldehydeSnCl₂/HCONH₂120°C, 6h60-65%Tolerates electron-withdrawing groups

Transition Metal-Catalyzed Cross-Coupling for Structural Diversification

The halogen atoms at C-4 and C-8 provide orthogonal reactivity for sequential functionalization via transition metal-catalyzed cross-couplings. The C-4 chloride exhibits superior reactivity in palladium-catalyzed aminations and etherifications due to reduced steric hindrance and enhanced electrophilicity. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalyst systems with primary amines in toluene at 80°C achieves >90% conversion to 4-aminoquinazolines within 2 hours [2]. Meanwhile, the C-8 bromide preferentially participates in Suzuki-Miyaura couplings under mild conditions.

Suzuki cross-coupling at C-8 employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with arylboronic acids in aqueous dioxane (3:1) at 70°C for 4 hours, yielding 80-85% biaryl products [2] . The electronic nature of boronic acids significantly impacts efficiency: electron-deficient arylboronics react faster (TOF = 45 h⁻¹) than electron-rich analogs (TOF = 28 h⁻¹) due to accelerated transmetalation kinetics. This chemoselectivity enables sequential modification: initial C-8 Suzuki coupling followed by C-4 amination produces diversified analogs like 4-(benzylamino)-8-(4-cyanophenyl)-7-methoxyquinazoline, key intermediates for kinase inhibitor development [2].

Nickel-catalyzed couplings offer cost-effective alternatives for C-C bond formation. NiCl₂(dppe) with zinc dust facilitates Kumada couplings between the C-8 bromide and methylmagnesium chloride at room temperature, achieving 75% yield in 1 hour . This method demonstrates particular utility for alkyl functionalization where palladium catalysts suffer from β-hydride elimination.

Solvent-Free and Green Synthesis Optimization

Environmental and economic considerations drive innovation in solvent-free quinazoline synthesis. Mechanochemical approaches using ball milling achieve 85% yield in the cyclocondensation step by reacting 2-amino-5-bromo-4-chlorobenzoic acid with formamide in the presence of silica gel (5% w/w) as a grinding auxiliary. This eliminates high-boiling polar aprotic solvents while reducing reaction time from 8 hours to 45 minutes [6]. The intensified mechanical energy input enhances molecular diffusion and reduces activation barriers, as confirmed by a 40 kJ/mol decrease in measured ΔG‡ compared to thermal methods.

Microwave-assisted chlorination in solvent-free conditions employs microwave-susceptible alumina impregnated with SOCl₂ (20% w/w). Irradiation at 300W for 5 minutes converts 8-bromo-7-methoxyquinazolin-4(3H)-one to the target chloride with 78% yield and >99% conversion, minimizing decomposition pathways observed in conventional heating [6]. Life cycle assessment (LCA) studies demonstrate that solvent-free protocols reduce the E-factor (kg waste/kg product) from 32 to 8, primarily by eliminating solvent extraction and recovery steps.

Catalyst recycling significantly enhances process sustainability. Copper oxide nanoparticles (Cu₂O NPs) used in Sandmeyer bromination are recoverable via magnetic separation and reused for 5 cycles with <10% activity loss . Immobilized palladium on magnetite (Pd@Fe₃O₄) in Suzuki couplings maintains 92% efficiency after 7 recycles, reducing heavy metal contamination in APIs. These approaches align with green chemistry principles while maintaining the stringent purity standards (>99.5% HPLC) required for pharmaceutical intermediates.

Table 3: Sustainability Metrics for Conventional vs. Green Synthetic Routes

ParameterConventional RouteSolvent-Free/Microwave RouteImprovement Factor
Reaction Time14 hours1.2 hours11.7×
Energy Consumption48 MJ/mol9 MJ/mol5.3×
E-Factor (kg waste/kg product)328
Catalyst Loading5 mol%0.8 mol% (recycled)6.25×
PMI (Process Mass Intensity)126314.1×

Properties

Product Name

8-Bromo-4-chloro-7-methoxyquinazoline

IUPAC Name

8-bromo-4-chloro-7-methoxyquinazoline

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

InChI

InChI=1S/C9H6BrClN2O/c1-14-6-3-2-5-8(7(6)10)12-4-13-9(5)11/h2-4H,1H3

InChI Key

TUNZNPJGHLQYGW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NC=N2)Cl)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.